1-methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its multifaceted chemical structure, which incorporates a pyridazine core, a triazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. Key steps include:
The formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition.
Subsequent attachment of the thiophene moiety to the triazole.
Coupling reactions to incorporate the pyridazine ring.
Final modifications to introduce the carboxamide and other functional groups under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimizations might focus on the following:
Cost-effective starting materials.
Scalable reaction conditions such as solvent selection and temperature control.
High-yielding purification processes to ensure the compound's purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various types of reactions:
Oxidation: Potential formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Hydrogenation of the pyridazine or triazole rings.
Substitution: Electrophilic or nucleophilic substitution on the pyridazine core or thiophene ring.
Common Reagents and Conditions
Typical reagents might include:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.
Substituting agents could involve halogens, amines, or organometallic reagents.
Major Products Formed
Sulfoxides or sulfones from oxidation.
Reduced pyridazine or triazole derivatives.
Various substituted products depending on the specific substituents and conditions used.
Scientific Research Applications
Chemistry
The compound's structure suggests applications in creating complex molecular architectures, useful as intermediates in organic synthesis.
Biology
Potential biological applications include serving as a scaffold for designing enzyme inhibitors or receptor modulators due to the structural diversity and functional group availability.
Medicine
Given its heterocyclic nature, it may be explored for pharmaceutical properties, including anticancer, antimicrobial, or anti-inflammatory activities.
Industry
Could find applications in materials science for the development of novel polymers or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or modulating signaling pathways, leading to changes in biochemical activities. The exact pathways and molecular targets depend on the specific application and context within which the compound is used.
Comparison with Similar Compounds
Unique Features
Compared to other pyridazine or triazole-containing compounds, this particular compound's combination with a thiophene ring introduces additional electronic and steric properties, potentially enhancing its activity and selectivity in various applications.
Similar Compounds
Similar compounds might include:
Other pyridazine derivatives like 1,4-dihydropyridazine-3,6-dicarboxamides.
Triazole-based molecules such as 1,2,3-triazolyl methanamines.
Thiophene-containing compounds like thiophene-2-carboxamides.
This unique structure and combination of functional groups differentiate 1-methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide, making it a compound of significant interest in various scientific research areas.
Properties
IUPAC Name |
1-methyl-6-oxo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-18-11(20)5-4-10(16-18)13(21)14-7-9-8-19(17-15-9)12-3-2-6-22-12/h2-6,8H,7H2,1H3,(H,14,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXRUIHSURGYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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